3-Methoxy-7-(trifluoromethyl)quinoline
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Overview
Description
3-Methoxy-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-Methoxy-7-(trifluoromethyl)quinoline often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts, high temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogenating agents or organometallic reagents for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
3-Methoxy-7-(trifluoromethyl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial, antineoplastic, and antiviral agent.
Industry: Used in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3-Methoxy-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methoxy-7-(trifluoromethyl)quinoline include other fluorinated quinolines, such as:
- 3-Fluoroquinoline
- 7-Fluoroquinoline
- 3,5-Difluoroquinoline
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the methoxy and trifluoromethyl groups. These functional groups confer unique chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8F3NO |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
3-methoxy-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3NO/c1-16-9-4-7-2-3-8(11(12,13)14)5-10(7)15-6-9/h2-6H,1H3 |
InChI Key |
HVQMIPLEAYMVJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C=C(C=CC2=C1)C(F)(F)F |
Origin of Product |
United States |
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